Pdq dibromide
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Description
Pdq dibromide, also known as Diquat dibromide, is a compound with the molecular formula C13H14N2 . It is not intended for human or veterinary use and is typically used for research purposes. It is commonly used in the cultivation of cotton, soybeans, and other crops to combat unwanted weeds .
Synthesis Analysis
While specific synthesis methods for Pdq dibromide were not found, it’s important to note that the synthesis of such compounds often involves complex organic chemistry reactions. Retrosynthetic analysis, which involves mentally dismantling a molecule step by step all the way back to smaller, simpler precursors using known reactions, is a powerful tool used in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular weight of Pdq dibromide is 198.26 g/mol. It is a bis-quaternary ammonium compound with a bipyridyl ring structure . The dibromide salt of diquat has a molecular weight of 344.1 g/mol and is water-soluble .
Physical And Chemical Properties Analysis
Pdq dibromide is nonvolatile, freely soluble in water, sparingly soluble in lower alcohols, and insoluble in hydrocarbons . The dibromide salt is yellow crystals .
Safety And Hazards
properties
IUPAC Name |
8-methyl-7,10-diazatricyclo[8.4.0.02,7]tetradeca-1,3,5,11,13-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-10-14-8-4-2-6-12(14)13-7-3-5-9-15(11)13/h2-9,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOLZOYZSYYAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C=CC=CC2=C3N1C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923640 |
Source
|
Record name | 6-Methyl-6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pdq dibromide | |
CAS RN |
121013-72-7 |
Source
|
Record name | Propylene diquat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121013727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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